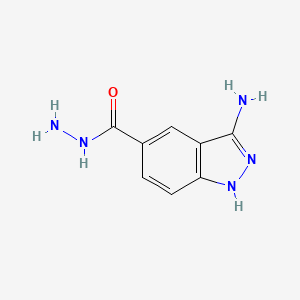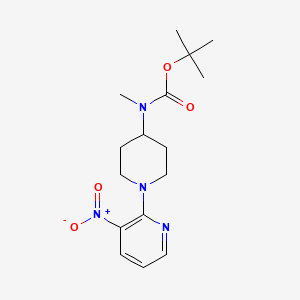
Tert-butyl methyl(1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate is a complex organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, a nitropyridine moiety, and a piperidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via a nitration reaction using nitric acid or other nitrating agents.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate can be compared with other carbamate compounds, such as:
Tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the carbamate group.
Tert-butyl N-(1-carbamoyl-3-methylbutyl)carbamate: Another similar compound with variations in the alkyl chain attached to the carbamate group.
The uniqueness of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate lies in its combination of a nitropyridine moiety and a piperidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H24N4O4 |
|---|---|
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)18(4)12-7-10-19(11-8-12)14-13(20(22)23)6-5-9-17-14/h5-6,9,12H,7-8,10-11H2,1-4H3 |
InChI-Schlüssel |
CRKRCSXXYLIQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
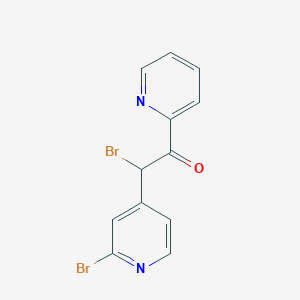
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
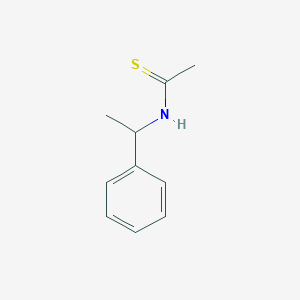
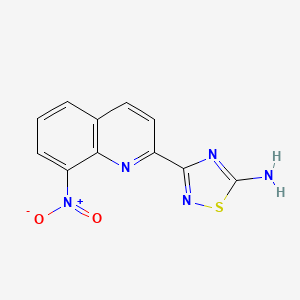
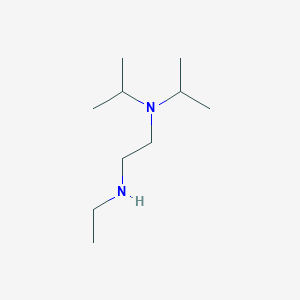
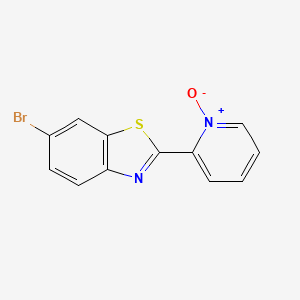
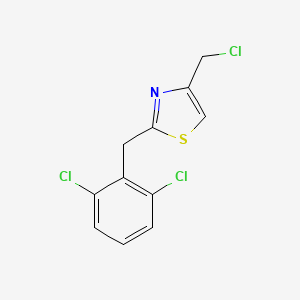
![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
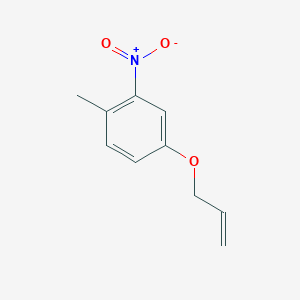
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)


